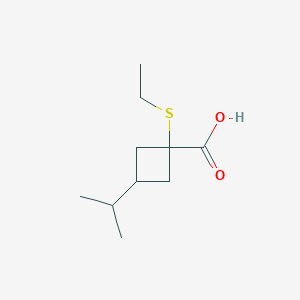
(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene is an organic compound with the molecular formula C14H21BrO. This compound features a benzene ring substituted with a bromo group and an ethyl group that is further substituted with a 3,3-dimethylbutoxy group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as 1-(3,3-dimethylbutoxy)ethylbenzene, using bromine or a brominating agent under controlled conditions. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of continuous flow reactors can further enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromo group can yield the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield (2-Hydroxy-1-(3,3-dimethylbutoxy)ethyl)benzene, while oxidation with potassium permanganate can produce (2-Bromo-1-(3,3-dimethylbutoxy)acetophenone).
科学研究应用
(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The bromine atom can act as an electrophile, facilitating reactions with nucleophiles.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new functional groups.
相似化合物的比较
Similar Compounds
1-Bromo-2,3-dimethylbenzene: Similar in structure but lacks the 3,3-dimethylbutoxy group.
2-Bromo-1,3-dimethoxybenzene: Contains methoxy groups instead of the 3,3-dimethylbutoxy group.
1-Bromo-4-ethylbenzene: Similar in having a bromo and ethyl group but lacks the 3,3-dimethylbutoxy group.
Uniqueness
(2-Bromo-1-(3,3-dimethylbutoxy)ethyl)benzene is unique due to the presence of the 3,3-dimethylbutoxy group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
属性
分子式 |
C14H21BrO |
|---|---|
分子量 |
285.22 g/mol |
IUPAC 名称 |
[2-bromo-1-(3,3-dimethylbutoxy)ethyl]benzene |
InChI |
InChI=1S/C14H21BrO/c1-14(2,3)9-10-16-13(11-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI 键 |
BTYPHHLEVPOOFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCOC(CBr)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine](/img/structure/B13636391.png)
![4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylicacid](/img/structure/B13636392.png)








